6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine
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Overview
Description
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with 2-(pyridin-4-yl)ethylamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as recrystallization or chromatography to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its pharmacological properties.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmacological activities.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Research focuses on its potential as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: This compound also exhibits dual CDK6 and CDK9 inhibition with potent antitumor activity.
2,4-Dichloro-6-methylpyrimidine: Used as a precursor in the synthesis of various pyrimidine derivatives.
Uniqueness
6-Chloro-n4-methyl-n4-(2-(pyridin-4-yl)ethyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14ClN5 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
6-chloro-4-N-methyl-4-N-(2-pyridin-4-ylethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H14ClN5/c1-18(7-4-9-2-5-15-6-3-9)11-8-10(13)16-12(14)17-11/h2-3,5-6,8H,4,7H2,1H3,(H2,14,16,17) |
InChI Key |
DVXGMDBTHSVLLT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=NC=C1)C2=CC(=NC(=N2)N)Cl |
Origin of Product |
United States |
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